N-[4-(2-hydroxyethyl)phenyl]acetamide
Overview
Description
N-[4-(2-hydroxyethyl)phenyl]acetamide is a compound that has been studied for its potential therapeutic effects. It is structurally related to N-(2-hydroxy phenyl)acetamide, which has demonstrated anti-arthritic and anti-inflammatory activity in adjuvant-induced arthritis in rats . The compound's biological interactions and electronic structure have been investigated using computational tools, revealing insights into its reactivity and potential biological activities . Additionally, its interaction with methyl(organyl)dichlorosilanes has been explored, leading to the formation of silaheterocyclic compounds with interesting properties [3, 4].
Synthesis Analysis
The synthesis of N-(2-hydroxyphenyl)acetamide derivatives has been achieved through various methods. For instance, the reaction with chlorotrimethylsilane has been used to produce silylated derivatives, which were further reacted to yield different silaheterocyclic structures . Another approach involved the direct reaction of aniline with glycolic acid to obtain N-phenyl-2-hydroxyacetamide in crystalline form . These methods demonstrate the versatility in synthesizing related compounds, which could be adapted for the synthesis of N-[4-(2-hydroxyethyl)phenyl]acetamide.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using spectroscopic methods and computational analysis. For example, the vibrational spectra of N-(4-hydroxy phenyl) acetamide were recorded and analyzed using density functional theory (DFT), providing detailed information on the vibrational modes and electronic structure . Similarly, the crystal structure of N-phenyl-2-hydroxyacetamide was determined, revealing a non-planar molecule with specific hydrogen-bonding patterns .
Chemical Reactions Analysis
The chemical reactivity of N-(2-hydroxyphenyl)acetamide and its derivatives has been explored in various studies. The silylation reactions lead to the formation of silaheterocyclic compounds with potential hydrolysis to form silanols . Additionally, the electronic and biological interactions of these compounds have been studied using molecular docking, which suggests potential antifungal and anticancer activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-hydroxyphenyl)acetamide derivatives have been characterized using different analytical techniques. The vibrational spectroscopic assignment, molecular electrostatic potential, and natural bond orbital analysis have provided insights into the compound's electronic structure and intermolecular interactions . The dynamic NMR properties of related compounds have also been studied, revealing information about the energy barriers associated with certain proton movements .
Scientific Research Applications
Anti-Arthritic and Anti-Inflammatory Properties
N-[4-(2-hydroxyethyl)phenyl]acetamide has shown potential in anti-arthritic and anti-inflammatory activities. In a study with adjuvant-induced arthritic rats, it was observed that this compound significantly reduced body weight and paw oedema volume. Moreover, it was effective in lowering the levels of pro-inflammatory cytokines IL-1 beta and TNF-alpha, as well as altering oxidative stress markers, indicating its promising anti-arthritic properties (Jawed et al., 2010).
Synthesis and Structure Analysis
The compound has been a subject of interest in chemical synthesis and structure analysis. For instance, its silylated derivatives were synthesized, and their structures were investigated using various spectroscopic and analytical methods (Nikonov et al., 2016). Additionally, it has been utilized in the synthesis of other compounds, such as in the chemoselective acetylation of 2-aminophenol for antimalarial drug synthesis (Magadum & Yadav, 2018).
Metabolism and Toxicology Studies
N-[4-(2-hydroxyethyl)phenyl]acetamide has been examined in metabolism and toxicology studies. For example, a study focused on the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes, which could provide insights into its metabolic pathways and potential toxicological effects (Coleman et al., 2000).
Photocatalytic Degradation Studies
Research on the photocatalytic degradation of N-[4-(2-hydroxyethyl)phenyl]acetamide, particularly in the context of environmental studies, has been conducted. These studies are significant for understanding the compound's environmental impact and degradation pathways (Jallouli et al., 2017).
Bioactive Metabolite Research
The compound has also been isolated as a bioactive metabolite from marine actinobacterium Streptomyces sp. and studied for its cytotoxic activities, which could be beneficial in drug discovery and pharmacological research (Sobolevskaya et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[4-(2-hydroxyethyl)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(13)11-10-4-2-9(3-5-10)6-7-12/h2-5,12H,6-7H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEJXTZQKRHBHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391170 | |
Record name | N-[4-(2-hydroxyethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-hydroxyethyl)phenyl]acetamide | |
CAS RN |
83345-11-3 | |
Record name | N-[4-(2-hydroxyethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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